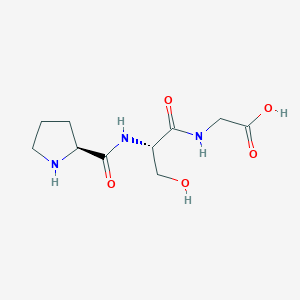

L-Prolyl-L-serylglycine

CAS No.: 23828-67-3

Cat. No.: VC17293335

Molecular Formula: C10H17N3O5

Molecular Weight: 259.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23828-67-3 |

|---|---|

| Molecular Formula | C10H17N3O5 |

| Molecular Weight | 259.26 g/mol |

| IUPAC Name | 2-[[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid |

| Standard InChI | InChI=1S/C10H17N3O5/c14-5-7(9(17)12-4-8(15)16)13-10(18)6-2-1-3-11-6/h6-7,11,14H,1-5H2,(H,12,17)(H,13,18)(H,15,16)/t6-,7-/m0/s1 |

| Standard InChI Key | BGWKULMLUIUPKY-BQBZGAKWSA-N |

| Isomeric SMILES | C1C[C@H](NC1)C(=O)N[C@@H](CO)C(=O)NCC(=O)O |

| Canonical SMILES | C1CC(NC1)C(=O)NC(CO)C(=O)NCC(=O)O |

Introduction

L-Prolyl-L-serylglycine is a dipeptide composed of the amino acids L-proline and L-serine, followed by glycine. It is a naturally occurring peptide that can be synthesized from its constituent amino acids through various chemical reactions. This compound is of interest in biochemical and pharmaceutical research due to its potential biological activities and its role as a building block for more complex peptides.

Biological Significance

L-Prolyl-L-serylglycine, like other peptides, can interact with biological systems in various ways. Its structure, which includes proline and serine residues, may contribute to its potential biological activities, such as influencing protein folding or enzymatic activity. Proline-rich motifs are particularly relevant in biological systems, often involved in protein-protein interactions and structural roles.

Applications in Pharmaceutical Research

L-Prolyl-L-serylglycine and related peptides are of interest in pharmaceutical research for their potential as inhibitors or modulators of specific enzymes or receptors. Their structural similarity to natural peptides allows them to interact with biological targets, which can be exploited in drug design.

Comparison with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume